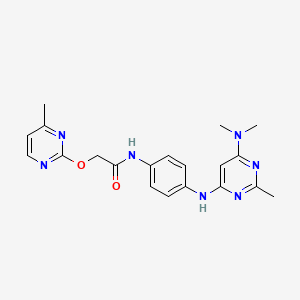
N-(4-((6-(dimetilamino)-2-metilpirimidin-4-il)amino)fenil)-2-((4-metilpirimidin-2-il)oxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an intriguing chemical compound known for its unique structure and potential applications across various fields such as chemistry, biology, and medicine. This compound consists of complex functional groups and exhibits a range of chemical behaviors that make it suitable for diverse applications.
Aplicaciones Científicas De Investigación
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is utilized in a myriad of scientific research domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules, aiding in the development of new compounds.
Biology: : Researchers study its effects on cellular processes and its potential as a biochemical probe.
Medicine: : Investigations are ongoing into its potential therapeutic applications, including its role in modulating biological pathways or its use as a drug precursor.
Industry: : Its properties make it valuable in the manufacture of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multi-step procedures. A common method includes the reaction of 4-methylpyrimidin-2-ol with 2-bromoacetyl chloride in the presence of a base to form an intermediate, followed by subsequent reactions with amines and pyrimidinyl groups under controlled temperatures and solvents.
Industrial Production Methods: Industrial production of this compound often employs batch reactors, where precise temperature control, pressure regulation, and reagent handling are maintained to ensure high purity and yield. The use of catalysts and optimized reaction conditions aids in minimizing by-products and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide undergoes several types of reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can reduce specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on different parts of the molecule.
Common Reagents and Conditions
Oxidation reactions typically use mild to strong oxidizing agents under acidic or basic conditions.
Reduction reactions often involve metal hydrides in aprotic solvents.
Substitution reactions are facilitated by the presence of catalysts, varying temperatures, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The primary products of these reactions depend on the reaction type but generally include modified derivatives of the parent compound, with alterations in the pyrimidinyl or phenyl rings, or changes in the functional groups attached to these rings.
Mecanismo De Acción
The mechanism by which N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects varies based on its application. In biological systems, it often interacts with specific molecular targets such as enzymes, receptors, or DNA. This interaction can modulate signaling pathways, inhibit or activate enzymes, or alter gene expression, resulting in varied biological outcomes. The precise pathways involved are dependent on the specific context of its use.
Comparación Con Compuestos Similares
Compared to other similar compounds, N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide stands out due to its unique structural combination of dimethylamino, methylpyrimidinyl, and phenylacetamide groups. These features contribute to its distinct chemical behavior and potential applications. Similar compounds include:
N-(4-aminophenyl)-2-(pyrimidin-2-yl)acetamide
4-((6-(dimethylamino)pyrimidin-4-yl)amino)phenol
2-(4-methylpyrimidin-2-yloxy)-N-phenylacetamide
These compounds share structural similarities but differ in their chemical properties and applications due to variations in their functional groups and molecular configurations.
Conclusion
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a fascinating compound with a plethora of potential applications across various scientific fields. Its unique structure enables diverse chemical reactions and interactions, making it a valuable tool in research and industry. Further studies continue to unveil new possibilities for this versatile compound, cementing its significance in the world of chemistry and beyond.
Propiedades
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-13-9-10-21-20(22-13)29-12-19(28)26-16-7-5-15(6-8-16)25-17-11-18(27(3)4)24-14(2)23-17/h5-11H,12H2,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQSCFUVOKAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














